Cas no 106891-32-1 (N-Methyl-2-thiopheneethanamine)

N-Methyl-2-thiopheneethanamine is a heterocyclic amine compound featuring a thiophene ring linked to an ethylamine group with a methyl substitution on the nitrogen. This structure imparts unique reactivity and versatility, making it valuable in pharmaceutical and agrochemical synthesis. Its thiophene moiety enhances electron-rich properties, facilitating applications in ligand design and catalysis. The compound’s stability and solubility in common organic solvents further support its utility in fine chemical manufacturing. As a building block, it enables the introduction of functionalized thiophene derivatives into complex molecular frameworks, offering advantages in drug discovery and material science applications. Proper handling under inert conditions is recommended due to its sensitivity.
N-Methyl-2-thiopheneethanamine structure
106891-32-1 structure
Product Name:N-Methyl-2-thiopheneethanamine
CAS No:106891-32-1
MF:C7H11NS
MW:141.23394036293
MDL:MFCD09997731
CID:127364
PubChem ID:436154
Update Time:2025-06-12

N-Methyl-2-thiopheneethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiopheneethanamine,N-methyl-
    • Methyl-(2-thiophen-2-yl-ethyl)amine
    • N-Methyl-2-(2-thienyl)ethanamine hydrochloride
    • N-methyl-2-thiophen-2-ylethanamine
    • 2-(N-methyl-2-amino-ethyl)-thiophene
    • 2-Thiopheneethanamine,N-methyl
    • Methyl-(2-[2]thienyl-aethyl)-amin
    • methyl-(2-[2]thienyl-ethyl)-amine
    • METHYL-(2-THIOPHEN-2-YL-ETHYL)-AMINE
    • N-Methyl-2-(thiophen-2-yl)ethanamine
    • N-methyl-N-(2-(2-thienyl)ethyl)amine
    • N-methyl-N-(2-(thien-2-yl)ethyl)amine
    • N-Methyl-2-thiopheneethylamine, hydrochloride
    • methyl-[2-(2-thienyl)ethyl]amine hydrochloride
    • N-methyl-2-thiophen-2-ylethanamine hydrochloride
    • N-methyl-2-thiophen-2-yl-ethanamine hydrochloride
    • N-methyl-2-(thiophen-2-yl)ethanamine hydrochloride
    • 2-Thiopheneethanamine, N-methyl-
    • Z162416950
    • MFCD04114520
    • AMY21331
    • AB18501
    • Methyl-(2-thiophen-2-yl-ethyl)-amine, AldrichCPR
    • A801528
    • FT-0683192
    • DTXSID30331177
    • N-methyl-2-(thiophen-2-yl)ethan-1-amine
    • N-methyl-2-(2-thienyl)ethanamine
    • IKSCPAWBLQEUAG-UHFFFAOYSA-N
    • CS-0217931
    • AT16732
    • 106891-32-1
    • AKOS000259703
    • methyl[2-(thiophen-2-yl)ethyl]amine
    • EN300-93489
    • SCHEMBL680547
    • DB-059517
    • N-Methyl-2-thiopheneethanamine
    • MDL: MFCD09997731
    • Inchi: 1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3
    • InChI Key: IKSCPAWBLQEUAG-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CCNC

Computed Properties

  • Exact Mass: 141.06100
  • Monoisotopic Mass: 141.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 75.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 40.3A^2

Experimental Properties

  • PSA: 40.27000
  • LogP: 1.90090

N-Methyl-2-thiopheneethanamine Security Information

  • HazardClass:IRRITANT

N-Methyl-2-thiopheneethanamine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Methyl-2-thiopheneethanamine Pricemore >>

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N-Methyl-2-thiopheneethanamine Suppliers

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Price ($):327.0/1306.0/217.0/158.0/4602.0
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N-Methyl-2-thiopheneethanamine Related Literature

Additional information on N-Methyl-2-thiopheneethanamine

Introduction to N-Methyl-2-thiopheneethanamine (CAS No. 106891-32-1)

N-Methyl-2-thiopheneethanamine, a compound with the chemical formula C₆H₉NS, is a derivative of thiophene that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 106891-32-1, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an amine and a thiophene ring in its structure imparts distinct reactivity and functionality, which are leveraged in the design of novel therapeutic agents.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a common motif in many biologically active compounds. Its ability to participate in various chemical reactions, such as nucleophilic substitution and cyclization, makes it a versatile scaffold for drug discovery. In particular, N-Methyl-2-thiopheneethanamine has been explored as a precursor in the synthesis of thioamides and other sulfur-containing compounds, which are known for their pharmacological properties.

Recent studies have highlighted the potential of N-Methyl-2-thiopheneethanamine in the development of antimicrobial and anti-inflammatory agents. The amine group in this compound can form hydrogen bonds with biological targets, enhancing its binding affinity and therapeutic efficacy. Furthermore, the thiophene moiety can interact with enzymes and receptors in unique ways, contributing to its biological activity. These characteristics have made it a subject of interest for medicinal chemists seeking to develop new drugs with improved pharmacokinetic profiles.

In addition to its pharmaceutical applications, N-Methyl-2-thiopheneethanamine has been investigated for its role in materials science. The compound's ability to undergo polymerization and form coordination complexes with metal ions has opened up possibilities for its use in advanced materials. For instance, researchers have explored its potential as a monomer in the synthesis of conductive polymers and as a ligand in metal-organic frameworks (MOFs). These applications underscore the compound's versatility beyond traditional pharmaceutical uses.

The synthesis of N-Methyl-2-thiopheneethanamine typically involves multi-step organic reactions, starting from readily available thiophene derivatives. One common synthetic route involves the nucleophilic substitution of 2-bromothiophene with methylamine, followed by reduction to yield the desired product. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce high-purity N-Methyl-2-thiopheneethanamine on an industrial scale.

Recent breakthroughs in computational chemistry have also facilitated the design of novel derivatives of N-Methyl-2-thiopheneethanamine with enhanced biological activity. Molecular modeling techniques allow researchers to predict the interactions between this compound and biological targets with high accuracy. This approach has led to the identification of new analogs with improved potency and reduced toxicity. Such findings are crucial for accelerating the drug discovery process and bringing new therapies to market more quickly.

The safety profile of N-Methyl-2-thiopheneethanamine is another area of active research. While this compound is not classified as a hazardous material under current regulations, understanding its toxicological properties is essential for safe handling and application. Studies have focused on its metabolic pathways and potential side effects, providing valuable data for risk assessment. These efforts ensure that any therapeutic applications involving N-Methyl-2-thiopheneethanamine are both effective and safe for patients.

In conclusion, N-Methyl-2-thiopheneethanamine (CAS No. 106891-32-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. Ongoing research continues to uncover new possibilities for this compound, driven by advancements in synthetic chemistry, computational modeling, and toxicology studies. As our understanding of its properties grows, so too does its importance in addressing challenges across multiple scientific disciplines.

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Quantity:1g/5g/500mg/250mg/25g
Price ($):327.0/1306.0/217.0/158.0/4602.0
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